molecular formula C12H14N2OS B8302908 2-Isopropyl-5-(thiazol-2-ylamino)phenol

2-Isopropyl-5-(thiazol-2-ylamino)phenol

Cat. No.: B8302908
M. Wt: 234.32 g/mol
InChI Key: XWUNOSYXYYOGBD-UHFFFAOYSA-N
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Description

2-Isopropyl-5-(thiazol-2-ylamino)phenol is a novel chemical hybrid designed for advanced pharmaceutical and agrochemical research. This compound features a synthetically valuable thiazole ring, a privileged structure in medicinal chemistry known for its diverse biological activities . The core structure is analogous to phenolic monoterpenoids, such as thymol, which is recognized for its potent antimicrobial and antioxidant properties . Molecular hybridization of these pharmacophores aims to create multifunctional molecules with enhanced or novel biological activity profiles, a key strategy in modern drug discovery . Research Applications: This compound serves as a key intermediate and scaffold in exploratory biology and chemistry. Its potential research applications include, but are not limited to: - Antimicrobial Development: Thiazole derivatives and phenolic monoterpenoids show well-documented activity against a range of Gram-positive and Gram-negative bacteria and fungi . This hybrid is of interest for investigating new mechanisms to overcome multi-drug resistant strains . - Anticancer Research: Several FDA-approved drugs containing the thiazole scaffold are used in oncology . This compound can be utilized to probe new pathways for inducing cell cycle arrest and apoptosis in various cancer cell lines. - Chemical Synthesis: It is a versatile building block for the synthesis of more complex heterocyclic systems, such as benzothiazole-monoterpenoid hybrids, which have shown promise as multifunctional molecules with potential applications in cosmetics and materials science . Handling and Safety: This product is intended for research and laboratory use only. It is not for diagnostic, therapeutic, or any other human use. Researchers should handle the material with appropriate personal protective equipment (PPE) in a well-ventilated environment and refer to the associated Safety Data Sheet (SDS) for detailed hazard information.

Properties

Molecular Formula

C12H14N2OS

Molecular Weight

234.32 g/mol

IUPAC Name

2-propan-2-yl-5-(1,3-thiazol-2-ylamino)phenol

InChI

InChI=1S/C12H14N2OS/c1-8(2)10-4-3-9(7-11(10)15)14-12-13-5-6-16-12/h3-8,15H,1-2H3,(H,13,14)

InChI Key

XWUNOSYXYYOGBD-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C=C(C=C1)NC2=NC=CS2)O

Origin of Product

United States

Comparison with Similar Compounds

4-[Bis(thiazol-2-ylamino)methyl]phenol
  • Structure: This compound features a central phenol ring with a methylene bridge connecting two thiazol-2-ylamino groups.
  • Synthesis: Synthesized via a one-step condensation of 2-aminothiazole and 4-hydroxybenzaldehyde in ethanol, yielding 71% efficiency .
  • Key Difference: The bis-thiazole substitution contrasts with the mono-thiazolylamino group in 2-isopropyl-5-(thiazol-2-ylamino)phenol. This difference likely impacts steric hindrance and electronic properties, influencing binding to biological targets.
5-(2-Fluoro-5-isopropoxyphenyl)thiazol-2-amine
  • Structure : Contains a thiazole ring substituted with an aromatic group bearing fluorine and isopropoxy moieties.
  • Properties : Predicted physicochemical parameters include a boiling point of 402.2±30.0 °C and density of 1.253±0.06 g/cm³ .
5-Isopropyl-1,3,4-thiadiazol-2-amine
  • Structure : A thiadiazole ring with an isopropyl substituent and an amine group.
  • Relevance : Thiadiazoles are bioisosteres of thiazoles, often used to modulate pharmacokinetic properties. The sulfur atom in thiadiazole may enhance metabolic stability compared to thiazoles .
Antimicrobial Activity
  • Photorhabdus-Derived Analogs: Compounds like 3,5-dihydroxy-4-isopropyl-stilbene inhibit pathogens such as Staphylococcus aureus and Pseudomonas aeruginosa .
Enzyme Inhibition
  • Tyrosinase Inhibition: 4-[Bis(thiazol-2-ylamino)methyl]phenol exhibits potent tyrosinase inhibition (IC50 = 29.71 µM), outperforming kojic acid (IC50 = 72.27 µM) via competitive binding . The single thiazole group in this compound may reduce efficacy but improve selectivity.

Physicochemical and Pharmacokinetic Properties

Compound Molecular Weight Key Substituents LogP (Predicted) Solubility Bioactivity
This compound ~250.3* Phenol, thiazolylamino, isopropyl ~2.8 Moderate (aqueous/organic) Antimicrobial (inferred)
4-[Bis(thiazol-2-ylamino)methyl]phenol 342.4 Bis-thiazolylamino, phenol ~3.5 Low (organic) Tyrosinase inhibition
5-(2-Fluoro-5-isopropoxyphenyl)thiazol-2-amine 252.3 Fluorine, isopropoxy ~3.1 High (organic) Not reported

*Estimated based on structural analogs.

  • Metabolic Stability : Thiazole rings generally resist oxidative metabolism, suggesting favorable pharmacokinetics for the target compound .

Preparation Methods

Reaction Conditions and Optimization

Key parameters include solvent selection and temperature control. Dimethyl sulfoxide (DMSO) is preferred for its ability to stabilize reactive intermediates, while temperatures between 80–100°C optimize cyclization kinetics. A typical protocol involves:

  • Dissolving 5-amino-2-isopropylphenol (1 equiv) in anhydrous DMSO.

  • Adding thiophosgene (1.2 equiv) dropwise at 0°C.

  • Introducing P₂S₅ (0.5 equiv) and heating to 90°C for 6 hours.

Yields range from 65–72%, with purity >95% confirmed via HPLC. Side products, such as disulfide byproducts, are mitigated by strict anhydrous conditions.

Nucleophilic Substitution with Isocyanates and Thioureas

This method leverages the reactivity of phenolic amines with isocyanates or thioureas to install the thiazole moiety. The process involves two stages: (1) synthesis of a thiourea intermediate and (2) acid-catalyzed cyclodehydration.

Mechanistic Insights

The phenolic amine reacts with methyl isocyanate to form a urea derivative, which is subsequently treated with Lawesson’s reagent to generate the thiourea. Cyclodehydration via hydrochloric acid (HCl) in ethanol completes the thiazole ring:

Ar-NH2+R-NCOAr-NH-C(O)-NHRLawesson’s reagentAr-NH-C(S)-NHRHClThiazole\text{Ar-NH}_2 + \text{R-NCO} \rightarrow \text{Ar-NH-C(O)-NHR} \xrightarrow{\text{Lawesson's reagent}} \text{Ar-NH-C(S)-NHR} \xrightarrow{\text{HCl}} \text{Thiazole}

Using 2-isopropyl-5-aminophenol and thiazol-2-yl isocyanate, this method achieves yields of 68–75%. Solvent choice (e.g., ethanol vs. tetrahydrofuran) impacts reaction rates, with ethanol favoring faster cyclization.

Hantzsch Thiazole Synthesis

The Hantzsch condensation, a cornerstone of thiazole chemistry, involves reacting α-halo carbonyl compounds with thioureas. For 2-Isopropyl-5-(thiazol-2-ylamino)phenol, this method begins with bromination of 2-isopropyl-5-nitrophenol, followed by reduction to the amine and condensation with thiazole-2-carbaldehyde.

Stepwise Protocol

  • Bromination : 2-Isopropyl-5-nitrophenol treated with CuBr₂ in acetic acid yields 5-nitro-2-isopropyl-4-bromophenol.

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) converts the nitro group to an amine.

  • Condensation : The amine reacts with thiazole-2-carbaldehyde in ethanol under reflux, followed by oxidative aromatization with MnO₂.

This route provides a modular approach, enabling late-stage functionalization of the thiazole ring. Yields average 60–65%, limited by competing over-oxidation during aromatization.

S-Alkylation of Thiol Precursors

S-Alkylation offers a direct method to introduce the thiazol-2-ylamino group. Starting from 5-amino-2-isopropylphenol, the amino group is first protected as a tert-butyl carbamate (Boc), followed by S-alkylation with 2-chlorothiazole.

Key Considerations

  • Protection-Deprotection : Boc protection (using di-tert-butyl dicarbonate) prevents undesired side reactions during alkylation. Deprotection with trifluoroacetic acid (TFA) restores the amine.

  • Solvent Effects : Reactions in acetonitrile (MeCN) with 1,8-diazabicycloundec-7-ene (DBU) as a base improve nucleophilic displacement efficiency.

Yields reach 70–78%, with scalability demonstrated at the 100-gram scale.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)ScalabilityCost (Relative)
Cyclization65–72>95ModerateLow
Nucleophilic Substitution68–7590–93HighMedium
Hantzsch Condensation60–6585–90LowHigh
S-Alkylation70–78>97HighMedium

Key Findings :

  • Cyclization is cost-effective but requires stringent anhydrous conditions.

  • S-Alkylation offers the highest purity and scalability, ideal for industrial applications.

  • Hantzsch methods, while modular, suffer from lower yields due to side reactions.

Optimization Techniques

Solvent Engineering

Polar aprotic solvents (DMSO, DMF) enhance cyclization rates but complicate purification. Switchable solvents (e.g., ionic liquids) are emerging as alternatives to improve recyclability.

Catalytic Innovations

Palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) enables direct aryl-thiazole coupling, bypassing multi-step sequences. Recent studies report 80% yields using Pd(OAc)₂/Xantphos catalysts .

Q & A

Basic: What are the optimal synthetic routes for 2-Isopropyl-5-(thiazol-2-ylamino)phenol, and how can reaction efficiency be validated?

Answer:
The compound can be synthesized via condensation reactions between thiazole derivatives and substituted phenols. A validated approach involves:

  • Step 1 : Reacting 2-aminothiazole with 5-isopropyl-2-hydroxyphenyl precursors under reflux conditions in ethanol, monitored by TLC (e.g., hexane:ethyl acetate 3:1) .
  • Step 2 : Purification via recrystallization from ethanol/water (1:1 v/v), yielding >90% purity. Validate efficiency using GC-MS for molecular confirmation and HPLC (C18 column, acetonitrile/water mobile phase) to assess purity .
  • Key variables : Reaction time (6–9 hours), stoichiometric ratios (1:1 molar), and catalyst selection (e.g., polyvinyl pyridine enhances yield by 15–20%) .

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Answer:

  • 1H/13C NMR : Confirm regioselectivity of the thiazole-phenol linkage. For example, the phenolic -OH proton appears as a singlet at δ 9.2–9.5 ppm, while thiazole C2 resonates at δ 160–165 ppm .
  • FTIR : Validate functional groups via N-H stretching (3200–3400 cm⁻¹ for thiazol-2-ylamino) and phenolic O-H (broad peak ~3300 cm⁻¹) .
  • Mass Spectrometry : Use high-resolution ESI-MS to confirm molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of isopropyl group at m/z 44) .

Advanced: How can density functional theory (DFT) predict the electronic properties of this compound?

Answer:

  • Functional selection : Hybrid functionals like B3LYP (with 20% exact exchange) balance accuracy and computational cost for thermochemical properties (e.g., ionization potentials, electron affinity) .
  • Basis sets : Use 6-311++G(d,p) to model polarization and diffuse effects. Validate against experimental UV-Vis spectra (λmax ~280 nm for π→π* transitions) .
  • Key outputs : HOMO-LUMO gaps (predict reactivity), electrostatic potential maps (identify nucleophilic sites on the thiazole ring), and Mulliken charges (quantify charge transfer in hydrogen bonding) .

Advanced: How to resolve contradictions in reported bioactivity data for thiazole-phenol derivatives?

Answer:
Contradictions often arise from assay variability or structural analogs. Mitigate via:

  • Standardized protocols : Use MTT assays with consistent cell lines (e.g., HeLa for anticancer screening) and positive controls (e.g., doxorubicin) .
  • Structure-activity relationship (SAR) : Compare substituent effects (e.g., isopropyl vs. methyl groups on phenol) to isolate bioactivity trends. For example, bulkier substituents enhance membrane permeability but reduce solubility .
  • Dose-response validation : Replicate results across ≥3 independent experiments with IC50 values reported as mean ± SD .

Advanced: What methodological considerations are critical for assessing environmental stability of this compound?

Answer:

  • Photodegradation studies : Expose to UV light (λ = 254 nm) in aqueous solutions (pH 7.4) and monitor degradation via LC-MS. Hydroxylated byproducts indicate radical-mediated pathways .
  • Adsorption kinetics : Use quartz crystal microbalance (QCM) to quantify binding to indoor surfaces (e.g., silica or cellulose). Model pseudo-second-order kinetics for surface interactions .
  • Thermodynamic stability : Calculate Gibbs free energy (ΔG) of degradation pathways using DFT. Cross-validate with DSC data (e.g., melting point ~3°C for pure samples) .

Advanced: How to optimize regioselectivity in thiazole-phenol coupling reactions?

Answer:

  • Catalytic systems : Use Cu(I)-ligand complexes (e.g., CuI/1,10-phenanthroline) to direct coupling at the thiazole C2 position, minimizing byproducts .
  • Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic attack on the phenol’s para-position relative to the hydroxyl group .
  • Computational guidance : Simulate transition states with DFT to identify energy barriers for competing pathways (e.g., C2 vs. C4 coupling on thiazole) .

Advanced: What strategies validate the thermodynamic properties of this compound?

Answer:

  • Vapor pressure measurements : Use effusion methods (e.g., Knudsen cell) at 25–100°C. Compare with structurally similar compounds (e.g., thymol: ΔHvap = 55.2 kJ/mol ).
  • Solubility profiling : Determine partition coefficients (logP) via shake-flask method (octanol/water). Expect logP ~2.5 due to hydrophobic isopropyl and polar thiazole groups .
  • Thermal stability : TGA-DSC under N2 atmosphere shows decomposition onset >200°C, correlating with DFT-predictions of bond dissociation energies (e.g., C-N bond: ~300 kJ/mol) .

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